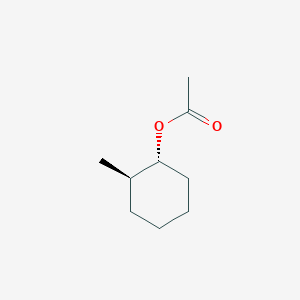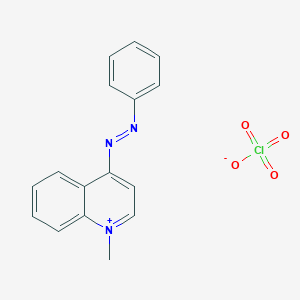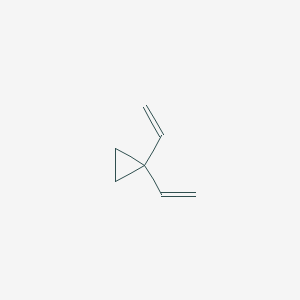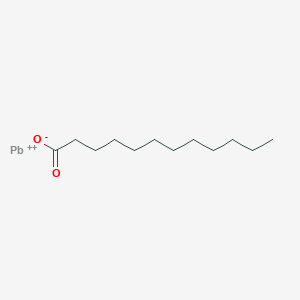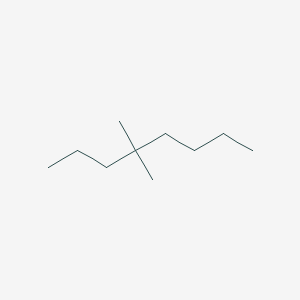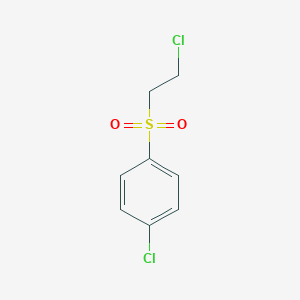
2-クロロエチル 4-クロロフェニルスルホン
科学的研究の応用
R-126638 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazole antifungals.
Biology: It is used to study the mechanisms of antifungal activity and resistance.
Medicine: It is investigated for its potential to treat various fungal infections, including seborrheic dermatitis and onychomycosis.
Industry: It is used in the development of new antifungal treatments and formulations .
作用機序
R-126638は、真菌細胞膜の主要な成分であるエルゴステロールの合成を阻害することにより、抗真菌効果を発揮します。この阻害は細胞膜の完全性を破壊し、細胞死につながります。 この化合物は、エルゴステロールの生合成に関与する酵素である14α-脱メチル化酵素を特異的に標的としています .
類似の化合物との比較
類似の化合物
ケトコナゾール: 作用機序が類似した別のトリアゾール系抗真菌剤。
フルコナゾール: 広範囲の真菌感染症の治療に使用されるトリアゾール系抗真菌剤。
イトラコナゾール: 幅広い活性を示すトリアゾール系抗真菌剤
R-126638の独自性
R-126638は、高い経口バイオアベイラビリティと、広範囲の真菌病原体に対する強力な活性という点でユニークです。 この化合物は、他の抗真菌剤に対して耐性を示す感染症の治療に有効性を示しており、抗真菌治療の武器庫にとって貴重な追加となっています .
準備方法
合成ルートと反応条件
R-126638の合成には、多くの抗真菌剤に見られる共通の特徴であるトリアゾール環の形成が含まれます。合成ルートには通常、次の手順が含まれます。
トリアゾール環の形成: これは、適切な前駆体を含む環化反応によって達成されます。
トリアゾール環の官能基化:
工業生産方法
R-126638の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。プロセスは効率性とコスト効率のために最適化されており、需要を満たすのに十分な量の化合物が生産されるようにしています。 生産プロセスには、最終製品の純度と有効性を確保するための厳格な品質管理対策も含まれています .
化学反応の分析
反応の種類
R-126638は、次のようなさまざまな化学反応を起こします。
酸化: この反応には、化合物への酸素の付加または水素の除去が含まれます。
還元: この反応には、化合物への水素の付加または酸素の除去が含まれます。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応は酸化物を生成する可能性があり、還元反応は化合物の還元型を生成する可能性があります .
科学研究への応用
R-126638は、次のような幅広い科学研究への応用があります。
化学: トリアゾール系抗真菌剤の合成と反応性を調べるためのモデル化合物として使用されます。
生物学: 抗真菌活性と耐性のメカニズムを調べるために使用されます。
医学: 脂漏性皮膚炎や爪白癬などのさまざまな真菌感染症の治療の可能性について調査されています。
産業: 新しい抗真菌治療法と製剤の開発に使用されています .
類似化合物との比較
Similar Compounds
Ketoconazole: Another triazole antifungal with a similar mechanism of action.
Fluconazole: A triazole antifungal used to treat a wide range of fungal infections.
Itraconazole: A triazole antifungal with a broad spectrum of activity
Uniqueness of R-126638
R-126638 is unique in its high oral bioavailability and its potent activity against a wide range of fungal pathogens. It has shown efficacy in treating infections that are resistant to other antifungal agents, making it a valuable addition to the arsenal of antifungal treatments .
特性
IUPAC Name |
1-chloro-4-(2-chloroethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQHTLXSDBXWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167275 | |
| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-84-7 | |
| Record name | 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16191-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016191847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16191-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-[(2-chloroethyl)sulphonyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroethyl 4-chlorophenyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XFY6CPD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


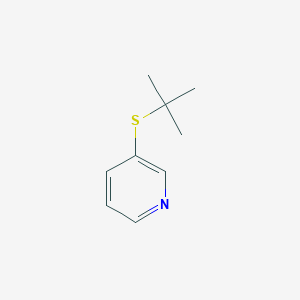
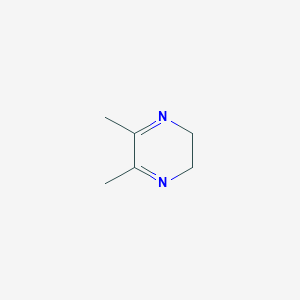
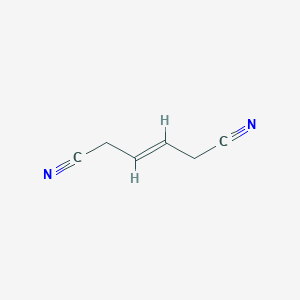
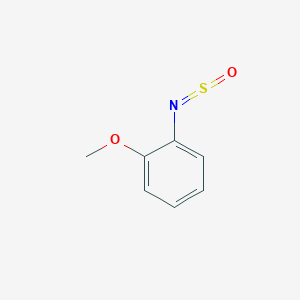
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
